N,N-di(butan-2-yl)-2,6-dichlorobenzamide
Description
N,N-di(butan-2-yl)-2,6-dichlorobenzamide is a substituted benzamide derivative characterized by a 2,6-dichlorinated benzene ring core and an amide group substituted with two sec-butyl (butan-2-yl) groups. This structural configuration distinguishes it from simpler benzamide derivatives, such as 2,6-dichlorobenzamide (BAM), which lacks alkyl substituents on the amide nitrogen. Its physicochemical properties, environmental behavior, and metabolic pathways are influenced by the bulky sec-butyl substituents, which may enhance lipophilicity compared to BAM and alter its interaction with biological and environmental matrices .
Properties
CAS No. |
27891-14-1 |
|---|---|
Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3 |
InChI Key |
ACZAVKVQOOZHDY-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with key analogues:
| Compound Name | Substituents on Amide Nitrogen | Core Structure | Key Features |
|---|---|---|---|
| N,N-di(butan-2-yl)-2,6-dichlorobenzamide | Two sec-butyl groups | 2,6-dichlorobenzamide | Increased steric hindrance and lipophilicity due to branched alkyl chains. |
| 2,6-Dichlorobenzamide (BAM) | Hydrogen atoms | 2,6-dichlorobenzamide | Primary metabolite of fluopicolide, dichlobenil, and chlorthiamide. |
| N-(2,6-Dichlorophenyl)benzamide | Phenyl group | Benzamide with 2,6-dichloro | Trans conformation of N–H and C=O bonds; similar bond parameters to BAM. |
| Dichlobenil (2,6-dichlorobenzonitrile) | Nitrile group | 2,6-dichlorobenzonitrile | Herbicide; metabolized to BAM via nitrile hydrolysis. |
| N-(2-Bromo-4-pyridinyl)-2,6-dichlorobenzamide | 2-bromo-4-pyridinyl group | 2,6-dichlorobenzamide | Heterocyclic substituent; potential pharmaceutical applications. |
The sec-butyl groups in this compound introduce steric effects that may reduce metabolic degradation rates compared to BAM, which is rapidly formed as a metabolite in plants and soil .
Physicochemical Properties
- Stability : Unlike BAM, which is prone to microbial mineralization in soil and aquifers , the bulky alkyl groups in this compound may impede enzymatic hydrolysis, leading to greater environmental persistence.
- Solubility : BAM exhibits moderate water solubility (~300 mg/L), while the sec-butyl analogue is expected to have lower solubility, affecting its mobility in groundwater .
Metabolic and Environmental Behavior
- Metabolism : BAM is a common metabolite of fluopicolide and dichlobenil, with studies showing extensive degradation in plants and livestock . In contrast, this compound’s alkyl groups may hinder metabolic transformations, leading to accumulation in fatty tissues or slower excretion in animals.
- Degradation : BAM undergoes inherent mineralization in aerobic soils, with half-lives ranging from weeks to months . The structural complexity of this compound may require specialized microbial consortia for breakdown, prolonging its environmental half-life.
Toxicological Profiles
- BAM: Has established ADI (0.01 mg/kg bw/day) and ARfD (0.1 mg/kg bw) due to hepatotoxic effects . Its non-specific origin (metabolite of multiple pesticides) complicates regulatory enforcement .
- This compound: No specific toxicological data are available, but the sec-butyl groups could introduce neurotoxic or nephrotoxic effects, as seen in other alkyl-substituted amides. Its persistence may raise concerns about chronic exposure risks.
Analytical and Regulatory Considerations
- Detection : BAM is routinely monitored using QuEChERS and GC-MS methods , but this compound may require modified extraction protocols due to its lipophilicity.
- Regulatory Status: BAM lacks EU Maximum Residue Levels (MRLs) due to non-specific origins . For this compound, setting MRLs would require residue trials in crops and livestock, similar to fluopicolide’s regulatory pathway .
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